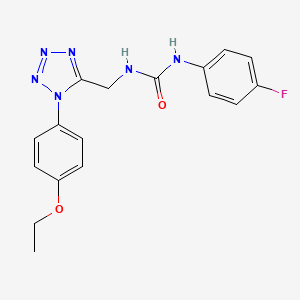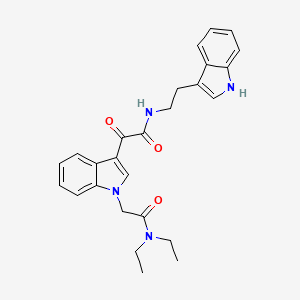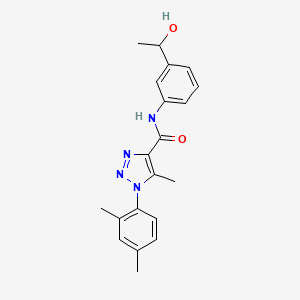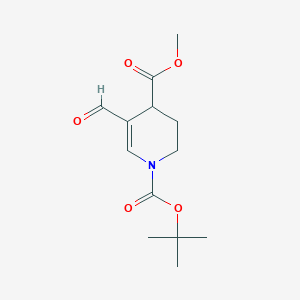
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a trisubstituted phenyl urea derivative. These types of compounds are known for their potential biological activities and have been studied for various applications, including as neuropeptide Y5 receptor antagonists . The specific compound , however, is not directly discussed in the provided papers, but we can infer from the related structures and activities of similar compounds that it may have interesting properties worthy of investigation.
Synthesis Analysis
While the exact synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is not detailed in the provided papers, the synthesis of related trisubstituted phenyl urea derivatives has been explored. For instance, the paper on neuropeptide Y5 receptor antagonists describes the optimization of a lead compound by modifying various segments, including the urea portion . This suggests that the synthesis of similar compounds involves careful consideration of stereochemistry and substituent effects to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using experimental and theoretical methods. For example, the vibrational wavenumbers of a tetrahydropyrimidine derivative were obtained theoretically at the DFT level and compared with experimental results . Although this compound is not the same as the one , such studies are crucial for understanding the electronic properties and potential reactivity of the molecule. The HOMO-LUMO energy gap and NBO analysis provide insights into the electron distribution and possible sites for chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of trisubstituted phenyl urea derivatives can be inferred from their molecular structure analysis. The HOMO and LUMO distributions indicate potential sites for nucleophilic and electrophilic attacks, respectively . Moreover, the presence of functional groups such as the tetrazole and urea suggests that these compounds could participate in hydrogen bonding and other non-covalent interactions, which could be relevant in their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often related to their molecular structure. The first hyperpolarizability of a related compound was found to be significantly higher than that of urea, indicating potential for non-linear optical applications . This suggests that the compound may also exhibit interesting optical properties. Additionally, the intermolecular hydrogen bonding capabilities can affect the compound's solubility, melting point, and stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The reactions of isocyanates with aminotetrazole derivatives have been studied to produce various urea and quinazoline derivatives. These reactions showcase the versatility of urea compounds in synthesizing heterocyclic compounds with potential biological activities (Peet, 1987).
- Research into low molecular weight hydrogelators based on urea derivatives has demonstrated that the physical properties of gels, such as morphology and rheology, can be tuned by the identity of the anion, highlighting the application of urea derivatives in material science (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Activities
- Urea derivatives have been explored for their enzyme inhibition properties and potential anticancer activities. For example, studies have shown that certain urea derivatives can inhibit urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, as well as exhibit in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Neuropharmacological Applications
- The role of orexin receptors in compulsive food consumption and binge eating in rats has been investigated using selective orexin receptor antagonists, including compounds with urea structures. These studies suggest the potential of urea derivatives in developing pharmacological treatments for eating disorders (Piccoli et al., 2012).
Molecular Structure and Analysis
- The crystal structure of metobromuron, a phenylurea herbicide, has been determined, illustrating the importance of urea derivatives in agriculture. The study detailed the molecular interactions forming the crystal structure, which is crucial for understanding the chemical's behavior and efficacy (Kang et al., 2015).
Antifungal Activities
- The synthesis of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives from urea compounds and their antifungal activities against specific pathogens demonstrate the potential of urea derivatives in developing new antifungal agents (Mishra, Singh, & Wahab, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-9-7-14(8-10-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWOOPUMXFUXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)
![2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B3011566.png)


![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)




![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)